

Application Notes and Protocols for the Synthesis and Purification of A-769662

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A Potent AMP-Activated Protein Kinase (AMPK) Activator

Note to the Reader: The initial request for information on "A76889" did not yield specific results. Based on the chemical name provided in subsequent searches, it has been determined that the compound of interest is A-769662. These application notes and protocols pertain to A-769662.

Introduction

A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. It is a member of the thienopyridone family of compounds. A-769662 activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the kinase, mimicking the effects of the natural activator adenosine monophosphate (AMP). This activation leads to the downstream regulation of various metabolic pathways, making A-769662 a valuable tool for research in areas such as metabolic disorders, diabetes, and cancer. These notes provide an overview of the synthesis and purification protocols for A-769662, along with its mechanism of action.

Quantitative Data Summary

The biological activity of A-769662 has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.



Parameter	Value	Cell/System	Reference
EC50 (AMPK activation)	0.8 μΜ	Partially purified rat liver AMPK	[1][2][3][4]
IC50 (Fatty acid synthesis inhibition)	3.2 μΜ	Primary rat hepatocytes	[1][2][4]
Purity	≥98% (HPLC)	Commercially available samples	[1]
Molecular Weight	360.39 g/mol	[1]	
Molecular Formula	C20H12N2O3S	[1]	_

Experimental Protocols Synthesis of A-769662

While a detailed, step-by-step experimental protocol for the synthesis of A-769662 is not readily available in the public domain, the general synthesis of the thienopyridone scaffold involves a multi-step process. The synthesis of related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives has been described, and a similar approach can be inferred for A-769662. A plausible synthetic route is outlined below.

Disclaimer: The following protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized by qualified personnel.

Overall Reaction Scheme:

A potential synthetic route could involve the construction of the substituted thieno[2,3-b]pyridine core, followed by the introduction of the 2'-hydroxy[1,1'-biphenyl]-4-yl group.

Protocol:

Synthesis of the Thienopyridone Core: The synthesis of the 6,7-dihydro-4-hydroxy-6-oxothieno[2,3-b]pyridine-5-carbonitrile core can be achieved through a multi-component reaction involving a substituted thiophene derivative, a cyanoacetamide, and a suitable cyclizing agent.



- Suzuki Coupling: The 2'-hydroxy[1,1'-biphenyl]-4-yl moiety can be introduced via a Suzuki coupling reaction between a halogenated thienopyridone intermediate and a corresponding boronic acid or ester.
- Final Modification and Deprotection: Subsequent functional group manipulations and deprotection steps may be necessary to yield the final product, A-769662.

Purification of A-769662

The purification of the final compound is crucial to ensure high purity for biological assays. A general purification protocol using High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol:

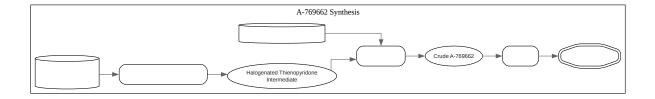
- Crude Product Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.
- · HPLC Column and Mobile Phase:
 - Column: A reversed-phase C18 column is typically suitable for the purification of small organic molecules like A-769662.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is commonly used.
- Gradient Elution:
 - Start with a higher percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic phase (e.g., to 95% acetonitrile) over a set period (e.g., 20-30 minutes).
 - The optimal gradient will need to be determined empirically.
- · Detection and Fraction Collection:



- Monitor the elution of the compound using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
- Collect the fractions corresponding to the main peak of A-769662.
- Solvent Removal and Product Isolation:
 - Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
 - The purified A-769662 can then be lyophilized to obtain a solid powder.
- Purity Analysis: The purity of the final product should be confirmed by analytical HPLC and characterized by techniques such as mass spectrometry and NMR. Commercial suppliers report purities of ≥98% by HPLC.[1]

Visualizations

A-769662 Synthesis Workflow

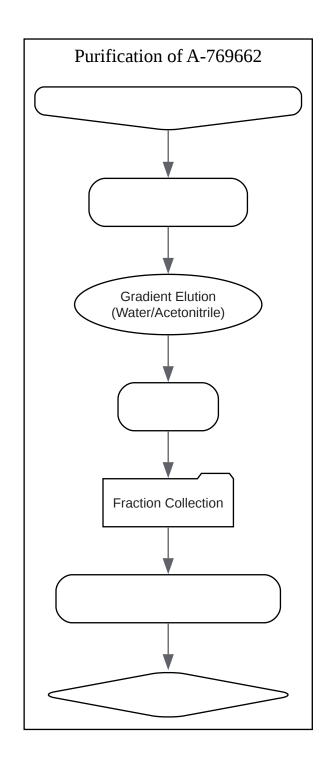


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Caption: A generalized workflow for the synthesis of A-769662.

A-769662 Purification Workflow



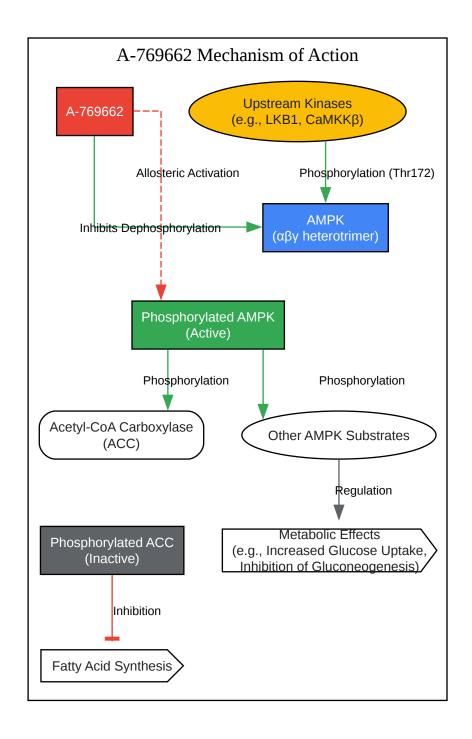


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Caption: A typical workflow for the purification of A-769662 by HPLC.

AMPK Signaling Pathway Activated by A-769662





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Caption: A-769662 activates AMPK, leading to metabolic regulation.

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